molecular formula C25H28N4O3 B6226091 2-{5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl}-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide CAS No. 1889288-47-4

2-{5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl}-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide

Cat. No. B6226091
CAS RN: 1889288-47-4
M. Wt: 432.5
InChI Key:
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Description

2-{5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl}-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.5. The purity is usually 95.
BenchChem offers high-quality 2-{5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl}-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl}-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the spirocyclic imidazolidine ring followed by the attachment of the benzyl and cyclopropylethyl groups to the amide nitrogen. The final step involves the introduction of the amino group to the indene ring.", "Starting Materials": [ "2,3-dihydroindene-1-carboxylic acid", "N-benzyl-N-[(1S)-1-cyclopropylethyl]glycine", "2-amino-3-bromo-5-nitropyridine", "ethyl 2-oxo-2-(phenylamino)acetate", "triethylamine", "diisopropylethylamine", "ethyl chloroformate", "sodium hydride", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "1. Conversion of 2,3-dihydroindene-1-carboxylic acid to 2,3-dihydroindene-1-carboxamide using ethyl chloroformate and diisopropylethylamine as coupling agents.", "2. Formation of the spirocyclic imidazolidine ring by reacting 2-amino-3-bromo-5-nitropyridine with the carboxamide group of 2,3-dihydroindene-1-carboxamide in the presence of triethylamine.", "3. Reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.", "4. Protection of the amine group with ethyl 2-oxo-2-(phenylamino)acetate in the presence of triethylamine.", "5. Deprotection of the benzyl group using sodium hydride in the presence of acetic acid.", "6. Introduction of the cyclopropylethyl group to the amide nitrogen using N-benzyl-N-[(1S)-1-cyclopropylethyl]glycine and sodium hydride.", "7. Reduction of the nitro group in the indene ring to an amino group using sodium borohydride.", "8. Final deprotection of the amine group using sodium hydroxide in methanol and water." ] }

CAS RN

1889288-47-4

Product Name

2-{5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl}-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide

Molecular Formula

C25H28N4O3

Molecular Weight

432.5

Purity

95

Origin of Product

United States

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